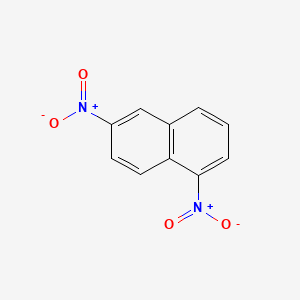

1,6-Dinitronaphthalene

Description

Overview of Nitrated Naphthalene (B1677914) Derivatives in Contemporary Chemical Research

Nitrated naphthalene derivatives are a class of organic compounds that have found extensive applications in various fields of chemical research. The introduction of one or more nitro groups onto the naphthalene ring system dramatically influences the molecule's reactivity and physical properties. This makes them versatile starting materials for the synthesis of dyes, pigments, pharmaceuticals, and energetic materials. numberanalytics.comsolubilityofthings.com

In contemporary research, the focus often lies on the regioselective synthesis of specific isomers to harness their unique characteristics. researchgate.net For instance, the reduction of dinitronaphthalenes leads to diaminonaphthalenes, which are key precursors for complex organic molecules and polymers. Furthermore, the electronic properties of nitrated naphthalenes, such as their electron affinity, are of fundamental interest in physical organic chemistry. tandfonline.com Theoretical studies, often employing density functional theory (DFT), are used to predict and understand the properties and reactivity of these molecules. nih.gov

Historical Context of Dinitronaphthalene Synthesis and Characterization Studies

The synthesis of dinitronaphthalene isomers has a long history, with early methods often relying on direct nitration of naphthalene. smolecule.com This typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid. numberanalytics.com However, these methods often result in a mixture of isomers, necessitating complex separation procedures. umanitoba.cagoogle.com For example, the nitration of 1-nitronaphthalene (B515781) can yield a mixture of dinitronaphthalene isomers, including the 1,5-, 1,8-, 1,3-, and 1,4-isomers. researchgate.net

Over the years, more selective synthetic routes have been developed. One common strategy involves the diazotization of nitronaphthylamines followed by treatment with a nitrite (B80452) salt in the presence of a copper catalyst. orgsyn.orgresearchgate.net This method allows for the preparation of specific isomers, such as 1,6-dinitronaphthalene from the corresponding nitronaphthylamine. orgsyn.org The characterization of these isomers has been historically accomplished through classical methods like melting point determination and more modern spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. smolecule.com

Positioning of this compound within Advanced Organic Chemistry Research

Within the broader field of dinitronaphthalene research, the 1,6-isomer holds a specific position of academic interest. While not as commonly studied as some other isomers like 1,5- and 1,8-dinitronaphthalene (B126178), its unique substitution pattern provides a valuable platform for investigating structure-property relationships. Theoretical calculations have been employed to predict the electron affinity of all ten dinitronaphthalene isomers, with this compound having an estimated adiabatic electron affinity of 1.78 eV. tandfonline.com

The synthesis of this compound can be achieved through the diazotization of 5-nitro-2-naphthylamine. orgsyn.org Its subsequent chemical transformations are also of interest. For example, the monoreduction of this compound has been studied to understand the selective reduction of one nitro group in the presence of another. rsc.org This type of selective transformation is a key challenge and a topic of ongoing research in advanced organic synthesis. The study of this compound and its reactions contributes to the fundamental understanding of reactivity and selectivity in polysubstituted aromatic systems.

Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₀H₆N₂O₄ | nih.govechemi.comchemspider.com |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 607-46-5 | nih.gov |

| Molecular Weight | 218.17 g/mol | nih.gov |

| Monoisotopic Mass | 218.03275668 Da | nih.gov |

| Adiabatic Electron Affinity | 1.78 eV | tandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

1,6-dinitronaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)8-4-5-9-7(6-8)2-1-3-10(9)12(15)16/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCCBYZLILLSPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346489 | |

| Record name | 1,6-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607-46-5 | |

| Record name | 1,6-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 1,6 Dinitronaphthalene

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular vibrations of 1,6-dinitronaphthalene. uni-siegen.de These vibrations are characteristic of the specific bonds and functional groups within the molecule, offering a molecular fingerprint. tanta.edu.eg

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. tanta.edu.eg The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational frequency. uni-siegen.de

For aromatic nitro compounds like this compound, characteristic IR bands are expected. Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. vscht.cz The C=C stretching vibrations of the aromatic ring are observed in the 1600-1400 cm⁻¹ range. vscht.cz The nitro group (NO₂) exhibits strong, characteristic absorptions. The asymmetric and symmetric stretching vibrations of the NO₂ group are typically found in the ranges of 1560-1515 cm⁻¹ and 1360-1315 cm⁻¹, respectively. The C-N stretching vibration is usually observed in the 1400-1200 cm⁻¹ region. researchgate.net

Table 1: Characteristic FT-IR Band Assignments for Aromatic Nitro Compounds

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| NO₂ Asymmetric Stretch | 1560-1515 |

| Aromatic C=C Stretch | 1600-1400 |

| NO₂ Symmetric Stretch | 1360-1315 |

| C-N Stretch | 1400-1200 |

| C-H In-plane Bending | 1300-1000 |

| C-H Out-of-plane Bending | 1000-750 |

This table is based on general ranges for aromatic nitro compounds and data from related molecules. vscht.czresearchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that relies on the inelastic scattering of monochromatic light. uni-siegen.de It is particularly sensitive to non-polar bonds and symmetric vibrations.

In the case of this compound, the FT-Raman spectrum would also be expected to show characteristic bands for the aromatic ring and the nitro groups. For the related 1,5-dinitronaphthalene (B40199), the aromatic C-H stretching vibration is observed at 3063 cm⁻¹ in the FT-Raman spectrum. researchgate.net The C-N stretching vibrations are identified at 1294, 1250, and 1216 cm⁻¹. researchgate.net The vibrational modes of the naphthalene (B1677914) ring system would also be prominent in the Raman spectrum.

Normal Coordinate Analysis and Potential Energy Distribution (PED) Studies

Normal Coordinate Analysis (NCA) is a computational method used to assign vibrational frequencies to specific molecular motions. ias.ac.in By constructing a theoretical model of the molecule's force field, NCA can predict the vibrational spectrum and provide a detailed description of each normal mode. nist.gov The Potential Energy Distribution (PED) further quantifies the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular vibrational mode. ias.ac.inumich.edu

For complex molecules like this compound, NCA and PED studies are invaluable for a complete and unambiguous assignment of the vibrational spectra. nih.gov These analyses, often performed using computational methods like Density Functional Theory (DFT), can help to differentiate between closely spaced or overlapping bands and to understand the coupling between different vibrational motions. researchgate.net Studies on similar molecules like 1,5-dinitronaphthalene have successfully employed DFT calculations to aid in the interpretation of their vibrational spectra. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. msu.edu It is instrumental in determining the connectivity of atoms and can provide insights into the molecule's conformation. auremn.org.br

In the ¹H NMR spectrum of this compound, the aromatic protons would appear as a complex pattern of signals. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the two nitro groups and their positions on the naphthalene ring. The coupling between adjacent protons would lead to splitting of the signals, and the coupling constants (J values) can help to establish the relative positions of the protons.

The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the naphthalene ring. The chemical shifts of the carbons directly attached to the nitro groups would be significantly different from those of the other carbons due to the strong deshielding effect of the nitro groups.

While specific NMR data for this compound was not found in the provided search results, the general principles of NMR spectroscopy can be applied to predict the expected spectral features. auremn.org.brunimo.it

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV and visible light. uzh.ch When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. msu.edu

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated π-electron system of the naphthalene ring. uzh.ch The presence of the nitro groups, which are strong chromophores, will significantly influence the spectrum. The nitro groups can also introduce n → π* transitions, which involve the promotion of a non-bonding electron from an oxygen atom to an anti-bonding π* orbital. uomustansiriyah.edu.iq These transitions are typically weaker than π → π* transitions. uzh.ch

The conjugation of the nitro groups with the naphthalene ring system is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. libretexts.org The solvent can also affect the position and intensity of the absorption bands. uomustansiriyah.edu.iq

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. raco.cat It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.org Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net

For this compound (C₁₀H₆N₂O₄), the molecular weight is 218.17 g/mol . nih.gov In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 218. The fragmentation of this compound under electron impact ionization would likely involve the loss of the nitro groups. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

The National Institute of Standards and Technology (NIST) mass spectral library contains an entry for this compound, indicating that its mass spectrum has been recorded. nih.gov The top peak in the spectrum is at m/z 218, corresponding to the molecular ion, and the second highest peak is at m/z 126. nih.gov

Reactivity Profiles and Reaction Mechanism Investigations of 1,6 Dinitronaphthalene

Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions

The presence of two electron-withdrawing nitro groups on the naphthalene (B1677914) ring system significantly activates it towards nucleophilic aromatic substitution (SNAr). While specific kinetic studies for 1,6-dinitronaphthalene are not extensively documented in the reviewed literature, the general mechanism for related dinitronaphthalene compounds provides a strong basis for understanding its reactivity. The SNAr reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Kinetic investigations on analogous compounds, such as 1-substituted-2,4-dinitronaphthalenes, have been instrumental in elucidating these mechanisms. For instance, the reactions of 1-chloro-2,4-dinitronaphthalene (B1618088) with azide (B81097) ions in the presence of cationic micelles have been studied, showing rate enhancements attributed to increased reactant concentrations within the micelles. rsc.org Similarly, studies on 1-alkoxy-2,4-dinitronaphthalenes reacting with methoxide (B1231860) ions led to the successful isolation and characterization of stable spiro Meisenheimer complexes. acs.org

The rate-determining step in these reactions can vary depending on the nucleophile, the leaving group, and the solvent. scirp.org In reactions of 1-dialkylamino-2,4-dinitronaphthalenes with amines in dimethyl sulfoxide (B87167) (DMSO), the mechanism can be subject to general base catalysis. psu.eduresearchgate.net This catalysis suggests that the rate-limiting step is the deprotonation of the zwitterionic intermediate. grafiati.com For example, the reaction of 1-pyrrolidino-2,4-dinitronaphthalene with n-butylamine is base-catalyzed, indicating a rate-limiting proton transfer. In contrast, the reaction with 1-dimethylamino-2,4-dinitronaphthalene is not, implying that the initial nucleophilic attack is the slower, rate-determining step. researchgate.net

Kinetic studies on the reaction of 1-dimethylamino-2,4-dinitronaphthalene with potassium alkoxides in DMSO-alcohol mixtures have shown the rapid formation of a 1,3-disubstituted anionic σ-complex, which then isomerizes to a more stable 1,1-disubstituted complex. oup.com The rates and activation parameters for these steps have been determined, providing insight into the stability and reactivity of these intermediates. oup.com

Table 1: Kinetic Data for the Isomerization of Anionic σ Complexes of 1-Dimethylamino-2,4-dinitronaphthalene

| Reaction System | Temperature (°C) | Rate Constant (k) | Activation Enthalpy (ΔH‡) | Activation Entropy (ΔS‡) |

|---|---|---|---|---|

| Formation of 1,3-complex in DMSO-CH₃OH | 25 | Value not specified | Value not specified | Value not specified |

| Decomposition of 1,3-complex in DMSO-CH₃OH | 25 | Value not specified | Value not specified | Value not specified |

| Formation of 1,3-complex in DMSO-C₂H₅OH | 25 | Value not specified | Value not specified | Value not specified |

| Decomposition of 1,3-complex in DMSO-C₂H₅OH | 25 | Value not specified | Value not specified | Value not specified |

Specific values for rate constants and activation parameters from the source were not available in the abstract. The study notes the relative rates; for example, the formation rate constant in DMSO-CH₃OH is about half that in DMSO-C₂H₅OH. oup.com

Exploration of Electrophilic Substitution Pathways and Substituent Effects

Electrophilic aromatic substitution on a naphthalene ring is significantly influenced by the substituents already present. libretexts.orgunizin.org The two nitro groups in this compound are powerful deactivating groups due to their strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orgfiveable.me This makes further electrophilic substitution on the this compound ring considerably more difficult than on unsubstituted naphthalene. unizin.org

The directing effect of the substituents determines the position of any subsequent substitution. A nitro group is a meta-director. libretexts.org In the naphthalene system, the directing influence is more complex. Theoretical considerations suggest that an electron-withdrawing substituent (-I effect) at the 1-position directs an incoming electrophile to the 4- and 8-positions. researchgate.net A substituent at a beta-position (like the 6-position) is predicted to direct an incoming group mainly to the 1-position. researchgate.net

Therefore, for this compound:

The 1-nitro group deactivates the ring and directs incoming electrophiles towards positions 4, 5, and 8.

The 6-nitro group deactivates the other ring and directs towards positions 2, 5, and 7.

Mechanistic Studies on the Gas-Phase Formation of Dinitronaphthalenes from Mononitronaphthalene Precursors

The formation of dinitronaphthalenes in the atmosphere can occur through gas-phase reactions of mononitronaphthalene precursors. nih.gov Detailed mechanistic studies using quantum chemistry calculations have investigated the formation of dinitronaphthalenes from 1- and 2-nitronaphthalene (B181648) initiated by hydroxyl (•OH) and nitrate (B79036) (•NO₃) radicals. nih.gov

The process begins with the addition of an •OH or •NO₃ radical to the nitronaphthalene ring. nih.gov In the case of the •OH-initiated reaction, the presence of a water molecule has been shown to play a significant role in the mechanism. nih.gov The reaction proceeds through the formation of an intermediate complex, followed by the addition of a second NO₂ molecule and subsequent elimination to form the dinitronaphthalene product. nih.gov Oxygen may compete with the second NO₂ addition, particularly at low NO₂ concentrations. nih.gov

Kinetic analyses using canonical variational transition-state theory (CVT) have provided rate constants for these gas-phase reactions. nih.gov These calculations are crucial for understanding the atmospheric fate and lifetime of nitrated polycyclic aromatic hydrocarbons. nih.gov

Table 2: Calculated Gas-Phase Reaction Rate Constants at 298 K and 1 atm nih.gov

| Reactants | Radical | Rate Constant (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 1-Nitronaphthalene (B515781) | •OH | 7.43 × 10⁻¹³ |

| 2-Nitronaphthalene | •OH | 7.48 × 10⁻¹³ |

| 1-Nitronaphthalene | •NO₃ | 3.55 × 10⁻¹⁵ |

| 2-Nitronaphthalene | •NO₃ | 3.47 × 10⁻¹⁵ |

Reductive Transformations and their Kinetic Analyses

The nitro groups of this compound can be reduced to form 1,6-diaminonaphthalene, a valuable chemical intermediate. The reduction of aromatic nitro compounds generally follows a pathway first proposed by Haber, proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. unimi.it Depending on the reaction conditions, condensation reactions can also occur, leading to azoxy and azo compounds as intermediates. unimi.it

Several methods are employed for the reduction of dinitronaphthalenes. One common laboratory and industrial method is catalytic hydrogenation. patsnap.com This typically involves reacting the dinitronaphthalene with hydrogen gas under pressure in a solvent like ethanol (B145695) or isopropanol (B130326), using a noble metal catalyst such as palladium or platinum, often supported on activated carbon (Pd/C). patsnap.comgoogleapis.com This method is noted for its high selectivity and yield, often exceeding 95%. patsnap.com

Another method involves chemical reductants. The reduction of this compound can be achieved using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, with the reaction carried out at elevated temperatures (65-90°C). The Béchamp reduction, using metallic iron in an acidic medium, is a classic method for nitroarene reduction, though its industrial use has declined. unimi.it

Kinetic analysis of these reductive processes is essential for process optimization. While specific kinetic data for this compound reduction were not found in the reviewed literature, studies on related compounds show that factors such as catalyst type, catalyst loading, hydrogen pressure, temperature, and solvent all significantly impact the reaction rate and selectivity. unimi.itgoogleapis.com For example, a patent for the reduction of 1,8-dinitronaphthalene (B126178) details specific conditions, including temperatures around 65-70°C and pressures of 1.5-2.0 MPa, to achieve high yields. patsnap.com

Emerging Research Directions and Future Outlook in 1,6 Dinitronaphthalene Chemistry

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of dinitronaphthalenes often rely on the use of harsh reagents like mixed acid (a combination of nitric and sulfuric acids), which generate significant amounts of acidic waste and can lead to complex isomer mixtures. Modern research is intensely focused on developing greener and more selective synthetic strategies.

A significant advancement is the move towards catalytic nitration using solid acid catalysts. These materials, such as zeolites and sulfated metal oxides, offer advantages like easier separation from the reaction mixture, potential for regeneration and reuse, and improved control over isomer selectivity. For instance, studies on the nitration of 1-nitronaphthalene (B515781) have explored various catalysts to control the position of the second nitro group. Research has shown that catalysts like Ni(CH₃COO)₂·4H₂O can facilitate the nitration of 1-nitronaphthalene using dinitrogen tetroxide (NO₂) as the nitrating agent under milder conditions than traditional methods. researchgate.net Similarly, solid superacids such as S₂O₈²⁻/Fe-ZrO₂ have demonstrated high conversion rates of 1-nitronaphthalene with significant selectivity towards the 1,5-isomer, indicating the potential for catalyst design to favor specific isomers like 1,6-dinitronaphthalene. researchgate.net

Another frontier is the use of process intensification technologies, such as microchannel reactors. These reactors offer superior heat and mass transfer, allowing for reactions to be conducted under more controlled and safer conditions. google.com The synthesis of 1,5- and 1,8-dinitronaphthalene (B126178) has been demonstrated in a Corning microchannel reactor, achieving high yields in very short reaction times (seconds to minutes). google.com This approach drastically reduces reaction volume and improves safety, representing a sustainable alternative to large-scale batch processing.

The table below summarizes findings from various studies on dinitronaphthalene synthesis, highlighting the catalyst, reaction conditions, and the resulting product distribution.

| Catalyst/System | Starting Material | Nitrating Agent | Key Conditions | Conversion (%) | Isomer Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Ni(CH₃COO)₂·4H₂O | 1-Nitronaphthalene | NO₂ | Mild temperature | 33.1 | 1,5-DNN (34.1), 1,3-DNN (23.6), 1,4-DNN (19.3), 1,8-DNN (3.6) | researchgate.net |

| S₂O₈²⁻/Fe-ZrO₂ | 1-Nitronaphthalene | NO₂ / O₂-Ac₂O | Optimized catalytic conditions | 96.8 | 1,5-DNN (62.6) | researchgate.net |

| Microchannel Reactor | Naphthalene (B1677914) | Nitric Acid | Continuous flow, short residence time | High Yield | Mainly 1,5-DNN and 1,8-DNN | google.com |

| Ionic Liquid | Naphthalene | Nitric Acid | Molar excess of HNO₃ | N/A | Increased proportion of 1,5-DNN (>30%) over 1,8-DNN | google.com |

Application of Advanced Spectroscopic and Analytical Probes for In Situ Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters and a clear picture of the isomeric distribution in real-time. The development of advanced spectroscopic and analytical probes for in situ monitoring is a critical research direction. Techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nuclear magnetic resonance (NMR) are being adapted for real-time analysis of reaction mixtures.

These methods allow chemists to track the consumption of reactants and the formation of various dinitronaphthalene isomers as the reaction progresses. This real-time data is invaluable for optimizing reaction conditions—such as temperature, pressure, and catalyst loading—to maximize the yield and selectivity for the desired 1,6-isomer. Furthermore, post-synthesis characterization using high-resolution mass spectrometry (MS) and single-crystal X-ray diffraction is essential for unambiguously identifying and structurally confirming the isolated isomers.

Evolution of Computational Modeling for Enhanced Structure-Reactivity Predictions

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, offering insights that can guide synthetic efforts. Density Functional Theory (DFT) is a powerful method used to model the electronic structure of dinitronaphthalene isomers. These calculations can predict molecular geometries, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties.

A key application of computational modeling is the calculation of local reactivity descriptors, such as Fukui functions and the dual descriptor. mdpi.com These descriptors help to identify the most electrophilic and nucleophilic sites within a molecule. For a substrate like 1-nitronaphthalene, these models can predict which carbon atoms on the aromatic ring are most susceptible to further electrophilic attack by the nitronium ion (NO₂⁺). This predictive power allows researchers to understand why certain isomers (like 1,5- and 1,8-dinitronaphthalene) are typically favored during nitration and can help in designing catalysts or reaction conditions that might steer the reaction towards less common isomers like this compound. By simulating the reaction pathways and transition states, computational models provide a microscopic view of the reaction mechanism, accelerating the development of more selective synthetic routes.

Exploration of New Chemical Transformations and Functionalized Derivative Synthesis

While dinitronaphthalenes are often intermediates for diaminonaphthalenes, current research is exploring their potential as building blocks for a wider range of functionalized molecules. The two nitro groups on the naphthalene core are versatile functional groups that can undergo various chemical transformations.

The most prominent transformation is the reduction of the nitro groups to amines, yielding diaminonaphthalenes. These diamines are crucial monomers for the synthesis of high-performance polymers, such as polyimides and polyamides, which possess excellent thermal stability and mechanical properties. They are also precursors to dyes and pigments.

Beyond reduction, the electron-withdrawing nature of the nitro groups activates the naphthalene ring for nucleophilic aromatic substitution reactions, opening pathways to introduce other functional groups. Research is also focused on using the this compound scaffold to synthesize novel heterocyclic compounds and molecules with specific electronic or photophysical properties for applications in materials science. The development of selective, stepwise transformations of the two different nitro groups could lead to asymmetrically functionalized naphthalene derivatives, further expanding their synthetic utility.

Q & A

Q. What computational methods predict the thermodynamic stability and reactivity of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) optimize geometry and predict redox potentials. HOMO-LUMO gaps (~4.2 eV) correlate with experimental reduction potentials. Molecular dynamics simulations model nitro group rotation barriers (~12 kJ/mol) .

Q. What are the key challenges in determining the environmental persistence of this compound using current analytical methods?

- Methodological Answer :

- Detection Limits : Nano-HPLC-MS achieves sub-ppb sensitivity but requires deuterated internal standards (e.g., this compound-d₈) to correct matrix effects.

- Degradation Pathways : Photolysis (λ = 254 nm) generates nitroso intermediates, monitored via LC-UV/Vis. Conflicting data on half-lives (t₁/₂ = 2–14 days) suggest pH-dependent hydrolysis .

Q. How do intermolecular interactions in this compound crystals affect its thermal decomposition kinetics?

- Methodological Answer : Differential Thermal Analysis (DTA) under non-isothermal conditions (β = 5–20°C/min) reveals exothermic peaks (~300°C). Kissinger analysis calculates activation energy (E = 88 kJ/mol) and pre-exponential factor (A = 9.3×10⁷ s⁻¹), indicating nitro group cleavage as the rate-limiting step .

Safety and Handling

Q. What are the recommended protocols for handling and storing this compound to ensure laboratory safety?

- Methodological Answer :

- Storage : Keep in amber glass vials at 4°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption.

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Data Contradictions and Gaps

- Toxicological Data : Limited in vivo studies on this compound contrast with extensive data on naphthalene and methyl derivatives. ATSDR prioritizes inhalation toxicity assays (OECD TG 412) to address this gap .

- Isomer-Specific Reactivity : Conflicting reports on nitro group electronic effects in 1,6- vs. 1,5-isomers suggest further DFT and experimental comparative studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.